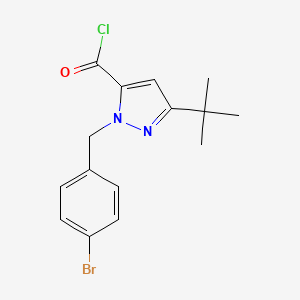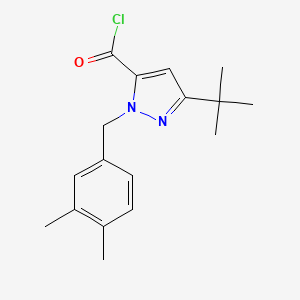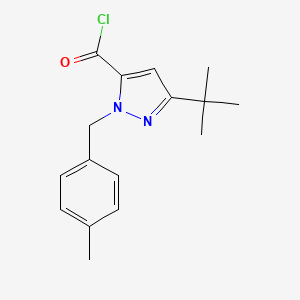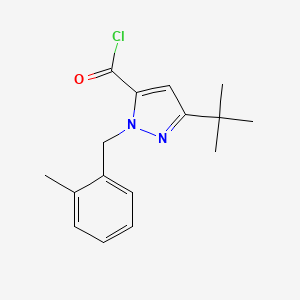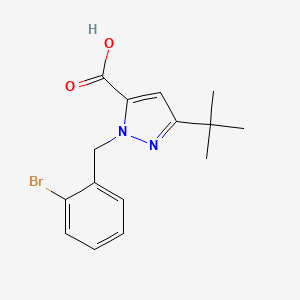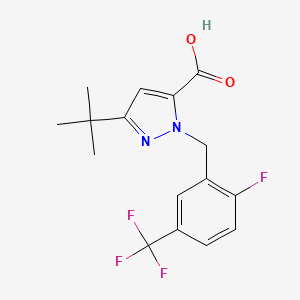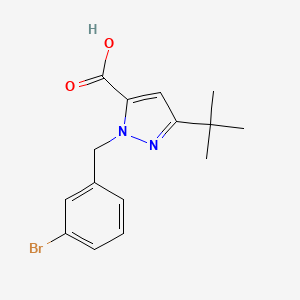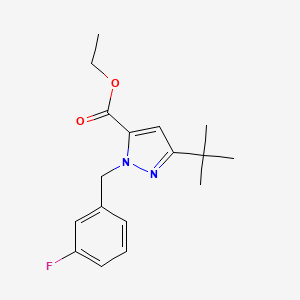
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%) is an organic compound belonging to the pyrazole family. It is a white crystalline solid with a molecular weight of 302.32 g/mol and a melting point of 120-122°C. It is soluble in organic solvents such as ethanol, methanol, and ethyl acetate, and is insoluble in water. 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% is used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Suzuki–Miyaura Coupling
Ethyl 5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylate: is potentially useful in the Suzuki–Miyaura coupling process. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, known for its mild conditions and functional group tolerance . The compound could serve as a precursor or intermediate in the synthesis of more complex molecules, leveraging its pyrazole ring for the creation of new bonds.
Catalysis: Protodeboronation
In catalysis, this compound could be involved in the protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The fluorophenyl group in the compound might influence the reactivity and selectivity of the catalytic process.
Medicinal Chemistry: Antiviral Activity
The structure of ethyl 5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylate suggests potential antiviral applications. Indole derivatives, which share some structural similarities, have shown significant antiviral activity . The compound could be a candidate for the synthesis of new antiviral agents, possibly against RNA or DNA viruses.
Pharmaceutical Research: Synthesis of Bioactive Molecules
This compound could be used in the synthesis of bioactive molecules, particularly those containing the indole nucleus, which is clinically significant . Its pyrazole core could be modified to create new derivatives with potential therapeutic applications.
Agricultural Chemistry: Pesticide Development
The pyrazole structure of the compound is also found in various small molecules with agricultural activities . It could be utilized in the development of new pesticides or herbicides, where the tert-butyl and fluorophenyl groups might enhance the desired biological activity.
Environmental Science: Biodegradation Studies
Given the increasing interest in biodegradable compounds, ethyl 5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylate could be studied for its degradation properties. Research in this area could provide insights into the environmental impact and breakdown products of the compound .
Eigenschaften
IUPAC Name |
ethyl 5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-7-6-8-13(18)9-12/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGZLMPWPXEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC(=CC=C2)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

